molecular formula C8H7ClO2 B016316 2-Chlorophenyl acetate CAS No. 4525-75-1

2-Chlorophenyl acetate

Cat. No.: B016316
CAS No.: 4525-75-1
M. Wt: 170.59 g/mol
InChI Key: CJPVPOYTTALCNX-UHFFFAOYSA-N
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Description

2-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from acetic acid and 2-chlorophenol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenyl acetate can be synthesized through the esterification of 2-chlorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of 2-chlorophenol and acetic anhydride into a reactor. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-chlorophenol and acetic acid.

    Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Nucleophilic Substitution: Amines, thiols, and other nucleophiles.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-Chlorophenol and acetic acid.

    Nucleophilic Substitution: Substituted phenyl acetates.

    Reduction: 2-Chlorophenyl alcohol.

Scientific Research Applications

2-Chlorophenyl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chlorophenyl acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of 2-chlorophenol and acetic acid. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound.

Comparison with Similar Compounds

2-Chlorophenyl acetate can be compared with other similar compounds such as:

    2-Bromophenyl acetate: Similar in structure but contains a bromine atom instead of chlorine. It may exhibit different reactivity due to the difference in electronegativity between bromine and chlorine.

    2-Fluorophenyl acetate: Contains a fluorine atom instead of chlorine. Fluorine’s high electronegativity can significantly alter the compound’s reactivity and properties.

    2-Methylphenyl acetate: Contains a methyl group instead of chlorine. The presence of a non-halogen substituent can lead to different chemical behavior and applications.

The uniqueness of this compound lies in its specific reactivity patterns and applications, which are influenced by the presence of the chlorine atom.

Properties

IUPAC Name

(2-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVPOYTTALCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196454
Record name Acetic acid, o-chlorophenyl ester
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4525-75-1
Record name 2-Chlorophenyl acetate
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Record name Acetic acid, o-chlorophenyl ester
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Record name o-Acetoxychlorobenzene
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Record name Acetic acid, o-chlorophenyl ester
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Record name (2-chlorophenyl) acetate
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Record name 2-Chlorophenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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